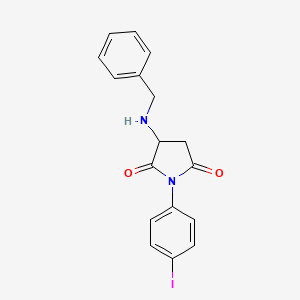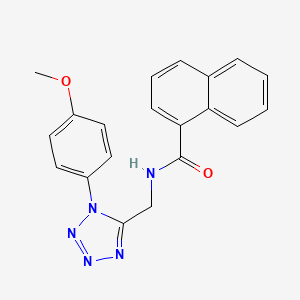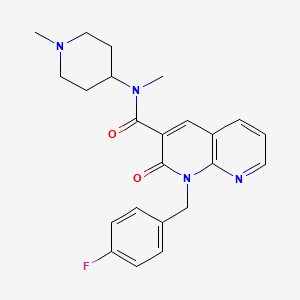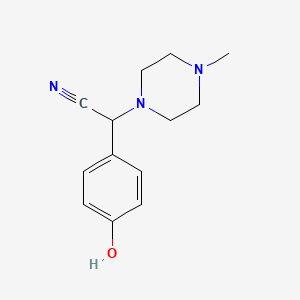
3-(Benzylamino)-1-(4-iodophenyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzylamino)-1-(4-iodophenyl)pyrrolidine-2,5-dione (also known as BIPP) is a synthetic organic compound widely used in scientific research. It is composed of a benzylamino group, a pyrrolidine ring, and an iodophenyl group. BIPP has been found to have a variety of applications in the medical, biochemical, and physiological fields, making it a valuable compound for research and development.
Aplicaciones Científicas De Investigación
BIPP has been used in a variety of scientific research applications. It has been used to study the properties of enzymes, to study the structure of proteins, and to study the effects of certain drugs on the body. Additionally, BIPP has been used in research into the development of new drugs, as well as in research into the development of new medical treatments.
Mecanismo De Acción
The exact mechanism of action of BIPP is not yet fully understood. However, it is believed that BIPP acts as an inhibitor of certain enzymes, preventing them from performing their normal functions. Additionally, BIPP is believed to bind to certain proteins and alter their structure, potentially leading to changes in their function.
Biochemical and Physiological Effects
The exact biochemical and physiological effects of BIPP are not yet fully understood. However, it has been suggested that BIPP may have a variety of effects on the body, including the inhibition of certain enzymes, the alteration of protein structure, and the inhibition of certain drugs. Additionally, BIPP has been found to have anti-inflammatory and anti-tumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using BIPP in lab experiments is its ability to be synthesized relatively quickly and easily. Additionally, BIPP is a relatively stable compound and is not easily degraded in the presence of light or heat. However, BIPP is not always effective in all experiments, and its effects are not always consistent.
Direcciones Futuras
Given the potential of BIPP, there are a variety of future directions that could be explored. These include further research into the mechanism of action of BIPP, as well as research into its potential applications in the medical and biochemical fields. Additionally, further research could be done into the potential of BIPP as an anti-tumor and anti-inflammatory agent. Additionally, further research could be done into the potential of BIPP as a drug delivery system. Finally, further research could be done into the potential of BIPP as a catalyst for chemical reactions.
Métodos De Síntesis
BIPP is typically synthesized through a three-step process which involves the reaction of benzylamine, pyrrolidine, and 4-iodophenol. The first step involves the reaction of benzylamine and pyrrolidine to form a Schiff base, which is then reduced to an aldehyde using sodium borohydride. Finally, the aldehyde is reacted with 4-iodophenol to form the desired BIPP product.
Propiedades
IUPAC Name |
3-(benzylamino)-1-(4-iodophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15IN2O2/c18-13-6-8-14(9-7-13)20-16(21)10-15(17(20)22)19-11-12-4-2-1-3-5-12/h1-9,15,19H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVYDMHUJPMPSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)I)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzylamino)-1-(4-iodophenyl)pyrrolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)


![3-isobutyl-2-thioxo-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2851800.png)
![[4-[(E)-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-fluorobenzoate](/img/structure/B2851801.png)

![2-(2-Fluorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2851803.png)
![3-ethyl-7-((naphthalen-1-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2851805.png)


![3-(4-fluorophenyl)-8-methoxy-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2851811.png)
![N-[2-[[1-(2-Hydroxyethyl)-4,5,6,7-tetrahydroindazol-4-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2851813.png)
